molecular formula C15H15N5O2 B12451225 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Katalognummer: B12451225
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: KOOSSHUQVBYWBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a heterocyclic compound that features a quinazoline and pyrimidine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves the condensation of 4,6,8-trimethylquinazoline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications .

Eigenschaften

Molekularformel

C15H15N5O2

Molekulargewicht

297.31 g/mol

IUPAC-Name

4-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H15N5O2/c1-7-4-8(2)13-10(5-7)9(3)16-14(19-13)20-15-17-11(21)6-12(22)18-15/h4-6H,1-3H3,(H3,16,17,18,19,20,21,22)

InChI-Schlüssel

KOOSSHUQVBYWBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.